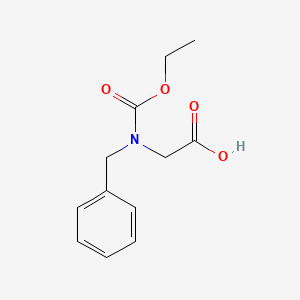
N-Benzyl-N-(ethoxycarbonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-(ethoxycarbonyl)glycine: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of glycine, where the amino group is substituted with a benzyl group and an ethoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Benzylamine and Ethyl Chloroacetate Reaction: One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature.
Benzyl Chloride and Glycine Ethyl Ester Reaction: Another method involves the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or distillation.
化学反应分析
Types of Reactions:
Oxidation: N-Benzyl-N-(ethoxycarbonyl)glycine can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzylglycine and corresponding carboxylic acids.
Reduction: Benzylamine and ethyl glycine.
Substitution: Various substituted glycine derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in peptide synthesis as a protecting group for amino acids.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Benzyl-N-(ethoxycarbonyl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interaction with biological molecules.
相似化合物的比较
N-benzyloxycarbonylglycine: A derivative of glycine with a benzyloxycarbonyl protecting group.
N-Benzylglycine ethyl ester: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness: N-Benzyl-N-(ethoxycarbonyl)glycine is unique due to the presence of both benzyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
属性
CAS 编号 |
500224-59-9 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-[benzyl(ethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
InChI 键 |
UZNQWNOBZOXHGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


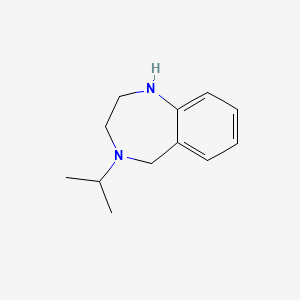
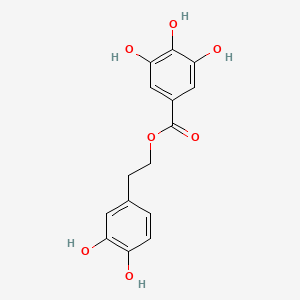
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
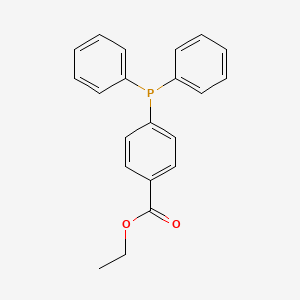
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
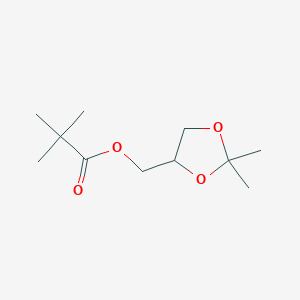
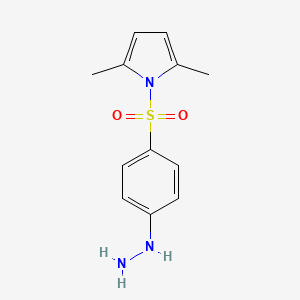

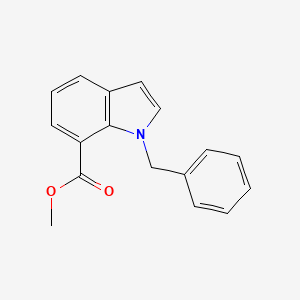

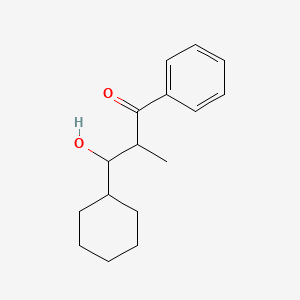
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
